1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. The type of reaction and the products formed would depend on the functional groups present in the compound and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-19(25)23-13-9-17(10-14-23)20(26)22-15-16-5-7-18(8-6-16)21(27)24-11-3-4-12-24/h2,5-8,17H,1,3-4,9-15H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQCRVODFLIBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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